LY135305

Description

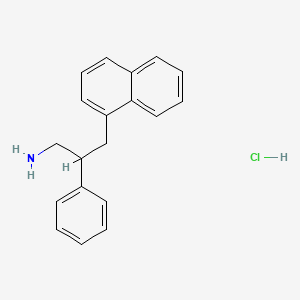

Structure

3D Structure of Parent

Properties

CAS No. |

123199-75-7 |

|---|---|

Molecular Formula |

C19H20ClN |

Molecular Weight |

297.8 g/mol |

IUPAC Name |

3-naphthalen-1-yl-2-phenylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H19N.ClH/c20-14-18(15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-19(16)17;/h1-12,18H,13-14,20H2;1H |

InChI Key |

POQHZWMHEOFWHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC3=CC=CC=C32)CN.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY 135305 LY-135305 LY135305 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of LY233053: A Competitive NMDA Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of LY233053, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The following sections detail the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with LY233053, offering a foundational resource for researchers in neuroscience and drug development.

Quantitative Pharmacological Data

The affinity and potency of LY233053 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative view of its pharmacological profile.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Assay Type | Radioligand/Agonist | Preparation | Parameter | Value | Reference |

| Radioligand Binding | [3H]CGS19755 | Rat brain membranes | IC50 | 107 ± 7 nM | [1][2] |

| Radioligand Binding | [3H]AMPA | Rat brain membranes | IC50 | > 10,000 nM | [1] |

| Radioligand Binding | [3H]Kainate | Rat brain membranes | IC50 | > 10,000 nM | [1] |

| Functional Antagonism | 40 µM NMDA | Rat cortical wedges | IC50 | 4.2 ± 0.4 µM | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Endpoint | Route of Administration | Parameter | Value | Reference |

| Neonatal Rat | NMDA-induced convulsions | Intraperitoneal (i.p.) | ED50 | 14.5 mg/kg | [1] |

| Pigeon | NMDA-induced behavioral suppression | Intramuscular (i.m.) | ED50 | 1.3 mg/kg | [1] |

| Mouse | Maximal electroshock-induced seizures | Intraperitoneal (i.p.) | ED50 | 19.9 mg/kg | [1] |

| Mouse | Horizontal screen performance impairment | Intraperitoneal (i.p.) | ED50 | 40.9 mg/kg | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of LY233053 for the NMDA receptor using the radiolabeled competitive antagonist [3H]CGS19755.

Materials:

-

Rat brain tissue (cortex and hippocampus)

-

[3H]CGS19755 (specific activity ~50-80 Ci/mmol)

-

LY233053

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer. Repeat the centrifugation and resuspension step twice more. The final pellet is resuspended in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Reaction: In a final volume of 1 mL, add the membrane preparation, [3H]CGS19755 (at a concentration near its Kd, typically 2-5 nM), and varying concentrations of LY233053 (from 1 nM to 100 µM). For determining non-specific binding, use a high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM CGS19755).

-

Incubation: Incubate the reaction tubes at room temperature for 30 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the LY233053 concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Electrophysiological Recording in Cortical Slices

This protocol outlines the procedure for assessing the functional antagonism of NMDA-induced depolarization by LY233053 in rat cortical slices.

Materials:

-

Adult rats

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

N-methyl-D-aspartate (NMDA)

-

LY233053

-

Vibratome

-

Recording chamber with perfusion system

-

Glass microelectrodes

-

Electrophysiology recording setup (amplifier, digitizer, and software)

Procedure:

-

Slice Preparation: Anesthetize and decapitate the rat. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut 400 µm thick coronal slices of the cerebral cortex using a vibratome.

-

Incubation: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Recording: Place a single slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate. Position a glass microelectrode filled with aCSF in the superficial layers of the cortex to record extracellular field potentials.

-

NMDA Application: After obtaining a stable baseline recording, apply NMDA (40 µM) to the perfusion solution to induce a depolarizing response.

-

LY233053 Application: Following washout of the initial NMDA response, co-apply NMDA with increasing concentrations of LY233053.

-

Data Analysis: Measure the amplitude of the NMDA-induced depolarization in the absence and presence of LY233053. Plot the percentage of inhibition against the logarithm of the LY233053 concentration and determine the IC50 value.

Maximal Electroshock Seizure (MES) Model in Mice

This in vivo protocol is used to evaluate the anticonvulsant efficacy of LY233053.

Materials:

-

Male mice (e.g., CD-1)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution (0.9% NaCl)

-

LY233053

Procedure:

-

Animal Preparation: Acclimate mice to the testing environment. Administer LY233053 or vehicle (saline) intraperitoneally at various doses.

-

Electroshock Application: At a predetermined time after drug administration (e.g., 30 minutes), apply a drop of saline to the eyes of the mouse to ensure good electrical contact. Place the corneal electrodes on the eyes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.

-

Data Analysis: For each dose of LY233053, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are crucial for a comprehensive understanding of LY233053's mechanism of action.

Caption: Competitive antagonism of the NMDA receptor by LY233053.

Caption: Workflow for characterizing a novel NMDA receptor antagonist.

References

In-Depth Technical Guide to LY233053: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of LY233053, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document includes detailed information on its chemical characteristics, in vitro and in vivo pharmacological data, and methodologies for key experiments, designed to support further research and development efforts in the field of neuropharmacology.

Chemical Structure and Properties

LY233053, with the IUPAC name (2R,4S)-4-(1H-Tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid, is a structurally novel tetrazole-substituted compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R,4S)-4-(1H-Tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid | |

| Molecular Formula | C₈H₁₃N₅O₂ | |

| Molecular Weight | 211.22 g/mol | |

| SMILES | O=--INVALID-LINK--CCN1)O.O=C([C@H]3C--INVALID-LINK--CCN3)O | |

| Physical Appearance | Not specified in provided results. | |

| Solubility | Not specified in provided results. |

Chemical Structure of LY233053:

Caption: 2D Chemical Structure of LY233053.

Pharmacological Properties

LY233053 is a potent and selective competitive antagonist of the NMDA receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

In Vitro Pharmacology

LY233053 demonstrates high affinity for the NMDA receptor, competitively inhibiting the binding of NMDA receptor agonists. It shows negligible affinity for other glutamate receptor subtypes, such as AMPA and kainate receptors.

| Assay | Parameter | Value | Reference |

| NMDA Receptor Binding | IC₅₀ (displacement of [³H]CGS19755) | 107 ± 7 nM | [1] |

| AMPA Receptor Binding | IC₅₀ | > 10,000 nM | [1] |

| Kainate Receptor Binding | IC₅₀ | > 10,000 nM | [1] |

| NMDA-induced Depolarization in Cortical Wedges | IC₅₀ | 4.2 ± 0.4 µM | [1] |

In Vivo Pharmacology

Systemic administration of LY233053 has been shown to be effective in various animal models, demonstrating its potential as a neuroprotective agent.

| Animal Model | Effect | ED₅₀ | Reference |

| Neonatal Rats | Blockade of NMDA-induced convulsions | 14.5 mg/kg i.p. | [1] |

| Pigeons | Antagonism of NMDA-induced behavioral suppression | 1.3 mg/kg i.m. | [1] |

| Mice | Protection against maximal electroshock-induced seizures | 19.9 mg/kg i.p. | [1] |

| Mice | Impairment of horizontal screen performance | 40.9 mg/kg i.p. | [1] |

Mechanism of Action: NMDA Receptor Antagonism

LY233053 exerts its pharmacological effects by competitively binding to the glutamate binding site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate. This action blocks the opening of the ion channel, inhibiting the influx of Ca²⁺ and Na⁺ ions and preventing the subsequent downstream signaling cascades that can lead to excitotoxicity and neuronal cell death under pathological conditions.

Caption: Signaling pathway of NMDA receptor activation and its inhibition by LY233053.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

[³H]CGS19755 Competitive Binding Assay

This assay is used to determine the binding affinity of LY233053 to the NMDA receptor by measuring its ability to displace the radiolabeled competitive NMDA receptor antagonist, [³H]CGS19755.

Materials:

-

Rat brain membranes (cortical or whole brain)

-

[³H]CGS19755 (specific activity ~50-80 Ci/mmol)

-

LY233053

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled CGS19755 or L-glutamate (for non-specific binding determination)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 500 µL:

-

50 µL of various concentrations of LY233053 (or vehicle for total binding).

-

50 µL of unlabeled CGS19755 (10 µM final concentration) or L-glutamate (1 mM final concentration) for non-specific binding.

-

50 µL of [³H]CGS19755 (final concentration ~2-5 nM).

-

350 µL of rat brain membrane suspension (~100-200 µg of protein).

-

-

Incubation: Incubate the reaction mixtures at 4°C for 40 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 6 hours. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for LY233053 by non-linear regression analysis of the competition binding data.

In Vivo Neuroprotection Study in a Rat Model of Focal Cerebral Ischemia

This protocol describes a method to evaluate the neuroprotective efficacy of LY233053 in a rat model of stroke induced by middle cerebral artery occlusion (MCAO).

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

LY233053

-

Vehicle (e.g., saline or a suitable solvent)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments for MCAO

-

Laser Doppler flowmeter (for monitoring cerebral blood flow)

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Brain matrix slicer

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

-

Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method. Briefly, expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert a nylon monofilament coated with silicone into the ICA and advance it to the origin of the MCA to block blood flow. Confirm the occlusion by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.

-

Drug Administration: Administer LY233053 or vehicle intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined dose and time point relative to the onset of ischemia (e.g., 30 minutes before or 1 hour after MCAO).

-

Reperfusion: After a defined period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.

-

Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: Following neurological assessment, euthanize the rat and perfuse the brain with cold saline. Remove the brain and slice it into 2 mm coronal sections using a brain matrix. Incubate the slices in a 2% solution of TTC at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.

-

Data Analysis: Capture images of the TTC-stained brain slices and quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between the LY233053-treated and vehicle-treated groups to determine the neuroprotective effect.

Caption: Experimental workflow for the in vivo neuroprotection study.

Conclusion

LY233053 is a well-characterized competitive NMDA receptor antagonist with high potency and selectivity. Its ability to block NMDA receptor-mediated excitotoxicity has been demonstrated in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for neurological disorders where excitotoxicity plays a significant role, such as stroke and traumatic brain injury. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of LY233053 and similar compounds.

References

In Vitro Characterization of LY233053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of LY233053, a structurally novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information presented herein is intended to support further research and development of this and similar compounds.

Core Compound Profile: LY233053

LY233053, with the chemical name cis-(±)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid, is a potent and selective competitive antagonist of the NMDA receptor. Its mechanism of action involves binding to the glutamate recognition site on the NMDA receptor complex, thereby inhibiting the receptor's activation by the excitatory neurotransmitter glutamate.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from in vitro studies of LY233053.

Table 1: Receptor Binding Affinity of LY233053

| Target Receptor | Radioligand Displaced | Preparation | IC₅₀ (nM) | Reference |

| NMDA | [³H]CGS19755 | Rat brain membranes | 107 ± 7 | [1][2] |

| AMPA | [³H]AMPA | Rat brain membranes | > 10,000 | [1][2] |

| Kainate | [³H]Kainate | Rat brain membranes | > 10,000 | [1][2] |

Table 2: Functional Antagonist Activity of LY233053

| Assay | Preparation | Agonist | IC₅₀ (µM) | Reference |

| NMDA-Induced Depolarization | Rat cortical wedges | 40 µM NMDA | 4.2 ± 0.4 | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing NMDA receptor antagonists.

Radioligand Binding Assays

This protocol describes a representative method for determining the binding affinity of a compound by measuring the displacement of a specific radioligand from its receptor.

1. Membrane Preparation:

-

Rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

2. Binding Assay:

-

The washed membranes are incubated with a specific radioligand (e.g., [³H]CGS19755 for the NMDA receptor) and varying concentrations of the test compound (LY233053).

-

The incubation is carried out in a suitable buffer for a defined period at a specific temperature to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.

NMDA-Induced Depolarization in Cortical Wedges

This electrophysiological assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit NMDA-induced depolarization in brain tissue.

1. Slice Preparation:

-

Rat cerebral cortex is rapidly dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal brain slices (cortical wedges) of a specific thickness (e.g., 400 µm) are prepared using a vibratome.

-

The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

2. Electrophysiological Recording:

-

A single cortical wedge is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A recording electrode is placed in the slice to measure the extracellular field potential.

-

A stable baseline potential is established before any drug application.

3. Drug Application and Measurement:

-

NMDA (e.g., 40 µM) is applied to the slice to induce a depolarization, which is recorded as a change in the field potential.

-

After washing out the NMDA and allowing the potential to return to baseline, the slice is pre-incubated with the test compound (LY233053) for a set period.

-

NMDA is then co-applied with the test compound, and the resulting depolarization is measured.

-

This process is repeated for a range of concentrations of the test compound.

4. Data Analysis:

-

The inhibitory effect of the test compound is calculated as the percentage reduction in the NMDA-induced depolarization.

-

The IC₅₀ value is determined by plotting the percentage inhibition against the concentration of the test compound and fitting the data with a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Competitive NMDA Receptor Antagonism

References

In-Depth Technical Guide: Selectivity of LY233053 for NMDA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMDA Receptors and Subunit Diversity

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that play a critical role in excitatory synaptic transmission and synaptic plasticity, which are fundamental to learning and memory. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.

The GluN2 subunit has four different isoforms: GluN2A, GluN2B, GluN2C, and GluN2D. The specific combination of GluN1 and GluN2 subunits determines the biophysical and pharmacological properties of the NMDA receptor complex. This subunit diversity allows for a wide range of functional roles in different brain regions and at various stages of development. Consequently, developing subunit-selective NMDA receptor antagonists is a key strategy in neuroscience research and drug development to target specific neuronal populations and pathological conditions while minimizing off-target effects.

LY233053: A Competitive NMDA Receptor Antagonist

LY233053 is a potent and competitive antagonist at the glutamate binding site of the NMDA receptor. While its activity as a general NMDA receptor antagonist is well-documented, a detailed profile of its binding affinity or functional inhibition across the four different GluN2 subunits (NR2A, NR2B, NR2C, and NR2D) is not extensively reported in publicly available literature.

General Selectivity Profile of Competitive NMDA Receptor Antagonists

Most competitive antagonists that act at the glutamate binding site of the NMDA receptor exhibit a characteristic pattern of selectivity for the different GluN2 subunits. Generally, the affinity of these antagonists is highest for receptors containing the NR2A subunit, followed by NR2B, NR2C, and NR2D. This selectivity pattern is typically described as: NR2A > NR2B > NR2C > NR2D [1]. It is important to note that while this is a common trend, the degree of selectivity can vary significantly between different compounds.

Quantitative Data on LY233053 Selectivity

A comprehensive search of the scientific literature did not yield specific quantitative data (Kᵢ or IC₅₀ values) for LY233053 at recombinant NMDA receptors with defined subunit compositions (i.e., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D). Therefore, a detailed data table comparing the selectivity of LY233053 across all four major NR2 subunits cannot be provided at this time. The determination of such data would require dedicated experimental investigation using the protocols outlined below.

Experimental Protocols for Determining NMDA Receptor Subunit Selectivity

The following are detailed methodologies for key experiments used to characterize the selectivity of competitive antagonists like LY233053 for different NMDA receptor subunits.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kᵢ value) of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Kᵢ) of LY233053 for NMDA receptor subtypes (GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D).

Materials:

-

Cell lines (e.g., HEK293 or CHO cells) stably expressing specific combinations of NMDA receptor subunits (e.g., human GluN1 and human GluN2A).

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: A high-affinity competitive NMDA receptor antagonist radioligand, such as [³H]CGP 39653.

-

Unlabeled competitor: LY233053.

-

Non-specific binding control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., CGS 19755).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Membrane Preparation:

-

Harvest cultured cells expressing the specific NMDA receptor subunit combination.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competition: Membrane preparation, radioligand, and varying concentrations of LY233053.

-

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the LY233053 concentration.

-

Determine the IC₅₀ value (the concentration of LY233053 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

-

Where [L] is the concentration of the radioligand and Kₐ is the affinity of the radioligand for the receptor.

-

-

Visualization of Radioligand Binding Assay Workflow:

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the inhibitory effect of a compound on the ion channel activity of a specific receptor subtype expressed in Xenopus oocytes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of LY233053 on NMDA receptor subtypes expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for NMDA receptor subunits (e.g., human GluN1 and human GluN2A, GluN2B, GluN2C, or GluN2D).

-

Microinjection setup.

-

Two-electrode voltage clamp amplifier and recording setup.

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer).

-

Agonists: Glutamate and Glycine.

-

Antagonist: LY233053.

Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Microinject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.

-

-

Antagonist Application:

-

Once a stable baseline current in response to the agonists is established, co-apply varying concentrations of LY233053 with the agonists.

-

Record the steady-state current at each concentration of LY233053.

-

Ensure a washout period between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence of each concentration of LY233053.

-

Normalize the current responses to the control response (in the absence of the antagonist).

-

Plot the normalized current as a function of the logarithm of the LY233053 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualization of Two-Electrode Voltage Clamp Workflow:

Signaling Pathways and Logical Relationships

The interaction of LY233053 with the NMDA receptor can be visualized as a competitive antagonism at the glutamate binding site on the GluN2 subunit. This prevents the conformational change required for ion channel opening, thereby blocking the influx of Ca²⁺ and subsequent downstream signaling cascades.

Conclusion

LY233053 is a valuable pharmacological tool for studying the roles of NMDA receptors. While its general competitive antagonist properties are established, a detailed understanding of its selectivity for the four different GluN2 subunits requires further investigation. The experimental protocols described in this guide provide a robust framework for researchers to determine the precise selectivity profile of LY233053 and other novel NMDA receptor antagonists. Such data is crucial for the rational design of subunit-selective drugs with improved therapeutic potential and reduced side effects for a variety of neurological and psychiatric disorders.

References

The Neuroprotective Potential of LY233053 in Primary Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of LY233053, a competitive antagonist of AMPA/kainate glutamate receptors, in primary neuronal cultures. This document synthesizes available data, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Core Concepts: Glutamate Excitotoxicity and Neuroprotection

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation, a phenomenon known as excitotoxicity, leads to a pathological influx of ions, particularly Ca2+, triggering a cascade of neurotoxic events. This process is implicated in neuronal death associated with various neurological disorders, including ischemic stroke and neurodegenerative diseases.

LY233053, by competitively blocking AMPA and kainate receptors, is hypothesized to mitigate the detrimental effects of excessive glutamate stimulation, thereby conferring neuroprotection.

Quantitative Data on Neuroprotective Effects

| Compound | Agonist | Agonist Concentration | Antagonist Concentration | Neuroprotection (% reduction in cell death) | Assay |

| LY293558 | AMPA | 30 µM | 10 µM | ~50% | Microscopic cell counting |

| LY293558 | Kainate | 300 µM | 10 µM | ~60% | Microscopic cell counting |

Data is inferred from qualitative descriptions in the cited literature and represents an approximation of the reported effects.

Experimental Protocols

This section outlines a comprehensive protocol for assessing the neuroprotective effects of LY233053 in primary cortical neurons subjected to glutamate-induced excitotoxicity.

Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary neurons[2][3].

Materials:

-

Timed-pregnant Sprague-Dawley rats (E18)

-

Hibernate-A medium

-

Papain dissociation system

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates (96-well)

-

Dissection tools (sterile)

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Dissect out the embryonic cortices in ice-cold Hibernate-A medium.

-

Mince the cortical tissue and incubate with papain solution at 37°C for 20-30 minutes.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

-

Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.

Glutamate Excitotoxicity Assay

This assay is designed to induce neuronal death through excessive glutamate receptor activation[4][5].

Materials:

-

Primary cortical neuron cultures (DIV 7-10)

-

L-glutamic acid stock solution (10 mM in sterile water)

-

LY233053 stock solution (in an appropriate solvent, e.g., DMSO)

-

Neurobasal medium

Procedure:

-

Pre-treatment: One hour prior to glutamate exposure, replace the culture medium with fresh Neurobasal medium containing the desired concentrations of LY233053 or vehicle control.

-

Glutamate Insult: Add L-glutamic acid to the wells to a final concentration of 50-100 µM.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

Assessment of Neuronal Viability

Neuronal viability can be quantified using various methods that measure either metabolic activity or membrane integrity[6][7][8][9].

a) Lactate Dehydrogenase (LDH) Release Assay:

This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium.

Procedure:

-

After the 24-hour incubation, carefully collect a sample of the culture supernatant from each well.

-

Follow the instructions of a commercially available LDH cytotoxicity assay kit.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum LDH release).

b) Cell Viability (MTT) Assay:

This assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

-

Following the 24-hour incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the viability of control cells.

Signaling Pathways

Mechanism of Action: Inhibition of Glutamate Excitotoxicity

LY233053 acts as a competitive antagonist at the AMPA and kainate subtypes of ionotropic glutamate receptors. In pathological conditions characterized by excessive glutamate release, these receptors are overstimulated, leading to a sustained influx of Na+ and Ca2+ ions. This ionic imbalance disrupts cellular homeostasis, activates neurotoxic intracellular cascades, and ultimately results in neuronal death. By blocking these receptors, LY233053 prevents this initial excitotoxic cascade.

Caption: Mechanism of LY233053-mediated neuroprotection.

Putative Downstream Neuroprotective Signaling

While the primary neuroprotective mechanism of LY233053 is the direct blockade of excitotoxic signaling, antagonism of glutamate receptors can also indirectly influence intracellular survival pathways. For instance, by preventing Ca2+ overload, LY233053 may preserve mitochondrial function and reduce the activation of pro-apoptotic pathways. Furthermore, the modulation of neuronal activity can influence the expression and activation of neurotrophic factors and their downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell survival. Further research is required to elucidate the specific downstream signaling events modulated by LY233053 in primary neurons.

Caption: Putative downstream effects of LY233053.

Conclusion

LY233053 holds promise as a neuroprotective agent by targeting the initial stages of the glutamate excitotoxicity cascade. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate its therapeutic potential in primary neuronal models. Future studies should focus on generating robust quantitative data for LY233053 and elucidating its impact on downstream cell survival and death signaling pathways.

References

- 1. Selective protection against AMPA- and kainate-evoked neurotoxicity by (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahyd roisoquinoline- 3-carboxylic acid (LY293558) and its racemate (LY215490) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. innoprot.com [innoprot.com]

- 6. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LY233053: A Competitive NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LY233053, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. LY233053, chemically identified as cis-(±)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid, emerged from early research as a promising neuroprotective agent. This document details the seminal findings, presents quantitative biological data in structured tables, provides detailed experimental protocols for its synthesis and key pharmacological assays, and visualizes the relevant biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug development.

Discovery and Initial Characterization

LY233053 was discovered and characterized by researchers at Lilly Research Laboratories in the early 1990s.[1] The primary research, published by Schoepp et al. in 1990, introduced LY233053 as a structurally novel antagonist of the NMDA receptor.[1] This discovery was significant as it presented a new chemical scaffold for targeting the NMDA receptor, a key player in excitatory neurotransmission and excitotoxicity.

The initial pharmacological characterization revealed that LY233053 is a competitive antagonist, potently inhibiting the binding of the known NMDA receptor antagonist [3H]CGS19755 to rat brain membranes.[1] Importantly, it displayed high selectivity for the NMDA receptor, with negligible affinity for other glutamate receptor subtypes such as AMPA and kainate receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from the initial characterization of LY233053.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Assay | Ligand/Agonist | Preparation | IC50 (nM) |

| NMDA Receptor Binding | [3H]CGS19755 | Rat Brain Membranes | 107 ± 7 |

| AMPA Receptor Binding | [3H]AMPA | Rat Brain Membranes | > 10,000 |

| Kainate Receptor Binding | [3H]Kainate | Rat Brain Membranes | > 10,000 |

| NMDA-induced Depolarization | 40 µM NMDA | Cortical Wedges | 4,200 ± 400 |

Data sourced from Schoepp et al., 1990.[1]

Table 2: In Vivo Anticonvulsant Activity

| Animal Model | Seizure Induction | Route of Administration | ED50 (mg/kg) |

| Neonatal Rats | NMDA | i.p. | 14.5 |

| Mice | Maximal Electroshock | i.p. | 19.9 |

Data sourced from Schoepp et al., 1990.[1]

Chemical Synthesis of LY233053

The synthesis of LY233053, referred to as compound 8b in the publication by Ornstein et al. (1991), involves a multi-step process starting from ethyl 4-pyridineacetate. The key steps include the formation of the piperidine ring, introduction of the cyanomethyl group, and subsequent conversion to the tetrazole moiety.

Experimental Protocol: Synthesis of cis-(±)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid (LY233053)

Step 1: Synthesis of Ethyl 1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-2-carboxylate

-

To a solution of ethyl 4-pyridineacetate in ethanol, add platinum oxide and subject the mixture to hydrogenation at 50 psi for 24 hours.

-

Filter the catalyst and concentrate the filtrate in vacuo to yield ethyl 4-piperidineacetate.

-

Dissolve the resulting piperidine derivative in dichloromethane and add di-tert-butyl dicarbonate and triethylamine. Stir the mixture at room temperature for 18 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, then dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Dissolve the protected piperidine in tetrahydrofuran and cool to -78°C. Add lithium diisopropylamide (LDA) dropwise and stir for 30 minutes.

-

Add a solution of bromoacetonitrile in tetrahydrofuran and continue stirring at -78°C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired cyanomethyl derivative.

Step 2: Synthesis of cis-(±)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid (LY233053)

-

To a solution of the cyanomethyl derivative in toluene, add trimethyltin azide and heat at reflux for 48 hours.

-

Cool the reaction mixture and add 1N hydrochloric acid. Stir for 1 hour.

-

Separate the aqueous layer and wash with ethyl acetate.

-

Concentrate the aqueous layer in vacuo.

-

Dissolve the residue in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture in vacuo and purify the residue by ion-exchange chromatography to yield LY233053 as a white solid.

References

LY233053: A Technical Guide for Studying Glutamate Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LY233053, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its application in the study of glutamate excitotoxicity. This document details the molecular mechanisms of glutamate-induced neuronal injury, the pharmacological profile of LY233053, and provides detailed experimental protocols for its use in both in vitro and in vivo models.

Introduction to Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, essential for normal synaptic transmission, learning, and memory. However, excessive or prolonged activation of glutamate receptors can lead to a pathological process known as excitotoxicity, a key contributor to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.

The overstimulation of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggers an excessive influx of calcium ions (Ca²⁺) into the neuron. This calcium overload activates a cascade of downstream catabolic processes, including the activation of proteases (calpains), lipases, and nucleases, leading to mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.

LY233053: A Competitive NMDA Receptor Antagonist

LY233053 is a potent and selective competitive antagonist of the NMDA receptor. By binding to the glutamate recognition site on the NMDA receptor, LY233053 prevents the binding of glutamate and subsequent channel activation, thereby inhibiting the excessive Ca²⁺ influx that initiates the excitotoxic cascade. This mechanism makes LY233053 a valuable pharmacological tool for investigating the role of NMDA receptor-mediated excitotoxicity in various models of neuronal injury and for exploring potential neuroprotective strategies.

Pharmacological Data

Quantitative data on the binding affinity and functional inhibition of LY233053 are crucial for designing and interpreting experiments. While specific Ki and IC50 values for LY233053 in neuroprotection assays against glutamate excitotoxicity are not consistently reported across the literature, data from studies on related competitive NMDA receptor antagonists can provide a valuable comparative context.

Table 1: Binding Affinities (Ki) of Competitive NMDA Receptor Antagonists

| Compound | Ki (nM) | Radioligand | Brain Region | Reference |

| LY233053 | Data Not Available | - | - | - |

| CGS 19755 | ~340 | [³H]CGS 19755 | Rat Brain | [1] |

| D-AP5 | ~1930 | [³H]TCP | Rat Brain | [1] |

Table 2: In Vitro Neuroprotective Efficacy of NMDA Receptor Antagonists against Glutamate/NMDA-Induced Excitotoxicity

| Compound | Model System | Insult | Endpoint | Effective Concentration / IC50 | Reference |

| LY233053 | Data Not Available | - | - | - | - |

| MK-801 | Primary Cortical Neurons | Glutamate (100 µM) | Cell Viability | 10 µM | [2] |

| D-AP5 | Retinal Ganglion Cells | Glutamate (10 µM) | Calcium Influx | 25-100 µM |

Table 3: In Vivo Neuroprotective Efficacy of Competitive NMDA Receptor Antagonists in Rodent Models of Focal Cerebral Ischemia (MCAO)

| Compound | Animal Model | Dose | Administration Route | Outcome Measure | % Reduction in Infarct Volume | Reference |

| LY233053 | Rabbit Spinal Cord Ischemia | 100 mg/kg | Intravenous | Limiting Ischemic Damage | Effective | [3] |

| CGP 40116 | Rat (Permanent MCAO) | 11 mg/kg (ED50) | Intravenous | Infarct Volume | Dose-dependent | [4] |

| FR115427 | Rat (Permanent MCAO) | 10 mg/kg | Intraperitoneal | Infarct Volume | 54% | [5] |

| MK-801 | Rat (Ischemia/Reperfusion) | 0.5 mg/kg | Not Specified | Cell Death/Neuronal Destruction | Significant Reduction | [6] |

Experimental Protocols

In Vitro Glutamate Excitotoxicity Model

This protocol describes the induction of glutamate excitotoxicity in primary cortical neuron cultures and the assessment of neuroprotection by LY233053.

3.1.1. Materials

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

L-glutamic acid

-

LY233053

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

3.1.2. Protocol

-

Cell Culture:

-

Isolate primary cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Culture the neurons in Neurobasal medium with B27 and GlutaMAX at 37°C in a humidified incubator with 5% CO₂.

-

Allow the neurons to mature for 7-10 days in vitro before inducing excitotoxicity.

-

-

Induction of Excitotoxicity and Treatment:

-

Prepare a stock solution of L-glutamic acid in sterile water. A final concentration of 100 µM is often used to induce excitotoxicity.

-

Prepare stock solutions of LY233053 in an appropriate vehicle (e.g., sterile water or DMSO).

-

Pre-treat the neuronal cultures with various concentrations of LY233053 for 1 hour before adding glutamate. Include a vehicle control group.

-

After the pre-treatment period, add L-glutamic acid to the culture medium to a final concentration of 100 µM.

-

Incubate the plates for 24 hours at 37°C.

-

-

Assessment of Neuronal Viability:

-

MTT Assay (Measures mitochondrial activity in viable cells):

-

Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) group.

-

-

LDH Assay (Measures membrane integrity):

-

Collect the culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate cytotoxicity as a percentage of the maximum LDH release (from lysed control cells).

-

-

3.1.3. Experimental Workflow Diagram

In Vivo Focal Cerebral Ischemia Model (MCAO)

This protocol outlines the use of LY233053 in a rat model of transient middle cerebral artery occlusion (MCAO), a widely used model of ischemic stroke.

3.2.1. Materials

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Nylon monofilament suture (e.g., 4-0)

-

LY233053

-

Saline (vehicle)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Neurological scoring scale

3.2.2. Protocol

-

Animal Preparation and MCAO Surgery:

-

Anesthetize the rat with isoflurane.

-

Perform the MCAO surgery by introducing a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Maintain the occlusion for a defined period (e.g., 90 minutes) to induce focal ischemia.

-

After the occlusion period, withdraw the suture to allow for reperfusion.

-

-

Drug Administration:

-

Prepare a solution of LY233053 in sterile saline.

-

Administer LY233053 or vehicle via the desired route (e.g., intravenous or intraperitoneal injection) at a specific time point relative to the onset of ischemia or reperfusion (e.g., at the time of reperfusion). Doses should be based on literature for similar compounds or preliminary dose-finding studies.

-

-

Assessment of Neurological Deficit:

-

Evaluate the neurological deficit at various time points post-MCAO (e.g., 24 and 48 hours) using a standardized neurological scoring system (e.g., a 5-point scale).

-

-

Measurement of Infarct Volume:

-

At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the rat and harvest the brain.

-

Slice the brain into coronal sections and stain with TTC. Viable tissue stains red, while the infarcted tissue remains white.

-

Quantify the infarct volume using image analysis software.

-

3.2.3. MCAO Experimental Workflow Diagram

Signaling Pathways in Glutamate Excitotoxicity

The following diagram illustrates the central role of NMDA receptor overactivation in the excitotoxic cascade and the point of intervention for LY233053.

Conclusion

LY233053 serves as a critical tool for dissecting the molecular mechanisms of glutamate excitotoxicity, particularly the role of the NMDA receptor. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to investigate the neuroprotective potential of NMDA receptor antagonists in models of neurological disease. Further research is warranted to establish a more precise quantitative profile of LY233053 and to explore its therapeutic potential in clinically relevant settings.

References

- 1. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The competitive NMDA receptor antagonist CGP 40116 is a potent neuroprotectant in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuroprotective effect of the novel noncompetitive NMDA antagonist, FR115427 in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Research of LY233053 for Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY233053, chemically known as cis-(±)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid, is a structurally novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Early-stage research has identified its potential as a therapeutic agent for neurological conditions characterized by excessive excitatory neurotransmission, such as epilepsy. This technical guide provides a comprehensive overview of the preclinical data available for LY233053, focusing on its pharmacological profile, efficacy in seizure models, and the experimental methodologies employed in its initial evaluation.

Core Mechanism of Action

LY233053 exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action blocks the influx of calcium ions (Ca²⁺) into the neuron, a critical step in the propagation of seizure activity. By antagonizing the NMDA receptor, LY233053 effectively dampens excessive neuronal excitation, which is a hallmark of epilepsy.

Signaling Pathway of NMDA Receptor Antagonism in Epilepsy

The following diagram illustrates the signaling pathway affected by LY233053. Under normal conditions, glutamate binding to the NMDA receptor leads to channel opening and Ca²⁺ influx, activating downstream signaling cascades that can contribute to neuronal hyperexcitability. LY233053 competitively blocks this initial step.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of LY233053.

Table 1: In Vitro Activity of LY233053

| Parameter | Value | Description |

| IC₅₀ (NMDA Receptor Binding) | 107 ± 7 nM | Concentration required to displace 50% of [³H]CGS19755 from rat brain membranes[1]. |

| IC₅₀ (NMDA-Induced Depolarization) | 4.2 ± 0.4 µM | Concentration required to inhibit 50% of the depolarization induced by 40 µM NMDA in cortical wedges[1]. |

| IC₅₀ (AMPA Receptor Binding) | > 10,000 nM | Demonstrates selectivity for NMDA receptors over AMPA receptors[1]. |

| IC₅₀ (Kainate Receptor Binding) | > 10,000 nM | Demonstrates selectivity for NMDA receptors over kainate receptors[1]. |

Table 2: In Vivo Efficacy of LY233053 in Seizure Models

| Animal Model | Parameter | Dose/Route | Effect |

| NMDA-Induced Convulsions (Neonatal Rats) | ED₅₀ | 14.5 mg/kg i.p. | Dose required to protect 50% of animals from NMDA-induced convulsions[1]. |

| Maximal Electroshock (MES) Seizures (Mice) | ED₅₀ | 19.9 mg/kg i.p. | Dose required to protect 50% of animals from tonic hindlimb extension[1]. |

| Maximal Electroshock (MES) Seizures (Mice) | Potentiation | ≤ 5 mg/kg | Potentiated the anticonvulsant action of carbamazepine, diphenylhydantoin, phenobarbital, and valproate[2]. |

Table 3: In Vivo Neurotoxicity and Motor Impairment

| Test | Parameter | Dose/Route | Effect |

| Horizontal Screen Performance (Mice) | ED₅₀ | 40.9 mg/kg i.p. | Dose that impaired motor performance in 50% of animals[1]. |

| Passive Avoidance (Mice) | Memory Impairment | 5 mg/kg (in combination) | Impaired long-term memory when combined with carbamazepine, diphenylhydantoin, or phenobarbital[2]. |

Experimental Protocols

[³H]CGS19755 Binding Assay

This assay measures the ability of a compound to displace a radiolabeled competitive NMDA receptor antagonist from its binding site.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat brains and treated with Triton X-100 to remove endogenous glutamate.

-

Incubation: Membranes are incubated with a fixed concentration of [³H]CGS19755 and varying concentrations of LY233053.

-

Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity of the filters (representing bound ligand) is measured using liquid scintillation counting.

-

Analysis: The data are analyzed to generate a dose-response curve and calculate the IC₅₀ value.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Methodology:

-

Animal Preparation: Mice are administered with either LY233053 at various doses or a vehicle control via intraperitoneal (i.p.) injection.

-

Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal electrodes. A typical stimulus for mice is 50 mA at 60 Hz for 0.2 seconds[3].

-

Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure, which is a characteristic motor component of the MES-induced convulsion.

-

Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated to determine the ED₅₀.

NMDA-Induced Convulsions in Neonatal Rats

This model directly assesses the ability of a compound to block seizures induced by the target receptor agonist.

Methodology:

-

Animal Preparation: Neonatal rats are pre-treated with LY233053 or vehicle.

-

Induction: A convulsant dose of NMDA is administered systemically.

-

Observation: Animals are observed for the onset and severity of convulsive behaviors.

-

Analysis: The dose of LY233053 that protects 50% of the animals from NMDA-induced convulsions is determined as the ED₅₀[1].

Conclusion

The early-stage research on LY233053 demonstrates its potent and selective competitive antagonism at the NMDA receptor. In preclinical models, it has shown efficacy in preventing seizures induced by both maximal electroshock and direct NMDA receptor activation. While these findings are promising, the observed memory impairment at therapeutic doses, especially in combination with other antiepileptic drugs, highlights a potential therapeutic window challenge. The relatively short duration of action of LY233053 may offer advantages in certain clinical scenarios. Further research would be necessary to fully elucidate its pharmacokinetic profile and to explore strategies to mitigate its cognitive side effects for its potential development as a treatment for epilepsy.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of LY233053

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of LY233053, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the neuroprotective effects of this compound.

Introduction to LY233053

LY233053, with the chemical name cis-(±)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid, is a potent and selective competitive antagonist of the NMDA receptor. It exhibits no significant affinity for AMPA or kainate receptors. Due to its ability to inhibit NMDA receptor-mediated excitotoxicity, LY233053 has been investigated for its potential therapeutic value in conditions associated with neuronal cell loss, such as cerebral ischemia and epilepsy. A key characteristic of LY233053 is its relatively short duration of action in vivo, which may be advantageous in acute therapeutic interventions.

Mechanism of Action: NMDA Receptor Antagonism

LY233053 exerts its pharmacological effects by competitively binding to the glutamate recognition site on the NMDA receptor complex. This action prevents the binding of the endogenous agonist's glutamate and NMDA, thereby inhibiting the excessive influx of calcium ions (Ca2+) into neurons. This cascade is a critical step in the excitotoxic pathway that leads to neuronal damage and death in various neurological disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving LY233053.

Table 1: In Vitro Receptor Binding and Activity

| Assay | Species | Preparation | IC50 |

| [3H]CGS19755 Displacement | Rat | Brain Membranes | 107 ± 7 nM |

| NMDA-induced Depolarization | Rat | Cortical Wedges | 4.2 ± 0.4 µM |

| [3H]AMPA Binding | Rat | Brain Membranes | > 10,000 nM |

| [3H]Kainate Binding | Rat | Brain Membranes | > 10,000 nM |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Administration Route | Endpoint | ED50 |

| NMDA-induced Convulsions | Neonatal Rat | Intraperitoneal (i.p.) | Blockade of convulsions | 14.5 mg/kg |

| Maximal Electroshock Seizure | Mouse | Intraperitoneal (i.p.) | Protection against seizures | 19.9 mg/kg |

| NMDA-induced Behavioral Suppression | Pigeon | Intramuscular (i.m.) | Antagonism of effects | 1.3 mg/kg |

Experimental Protocols

Preparation of LY233053 for In Vivo Administration

A critical step for reproducible in vivo studies is the proper preparation of the dosing solution.

Materials:

-

LY233053 powder

-

Sterile 0.9% Sodium Chloride solution (saline)

-

Sterile vials

-

Vortex mixer

-

pH meter and adjustment solutions (e.g., NaOH, HCl) if necessary

Protocol:

-

Weigh the desired amount of LY233053 powder under sterile conditions.

-

Add a small volume of sterile 0.9% saline to the powder.

-

Vortex the mixture until the powder is fully dissolved.

-

Add the remaining volume of sterile 0.9% saline to achieve the final desired concentration.

-

Ensure the solution is clear and free of particulates. If necessary, adjust the pH to physiological range (~7.4) to aid dissolution and ensure tolerability.

-

Store the prepared solution appropriately, protected from light, and use within a validated time frame to ensure stability.

Intraperitoneal (i.p.) Injection in Mice and Rats

This protocol describes the standard procedure for intraperitoneal administration of LY233053.

Materials:

-

Prepared LY233053 solution

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

70% ethanol for disinfection

-

Appropriate animal handling and restraint devices

Protocol:

-

Accurately draw the calculated volume of the LY233053 solution into a sterile syringe.

-

Properly restrain the animal (mouse or rat) to expose the abdominal area. For rats, two-person handling may be required.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no body fluids (e.g., blood, urine) are drawn into the syringe. If fluid is present, discard the syringe and prepare a new one.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress or adverse reactions.

Maximal Electroshock (MES) Seizure Model in Mice

This model is used to evaluate the anticonvulsant properties of LY233053.

Materials:

-

Electroconvulsive shock apparatus with corneal electrodes

-

Electrode solution (e.g., 0.9% saline)

-

Prepared LY233053 solution

-

Stopwatch

Protocol:

-

Administer LY233053 or vehicle (saline) to mice via i.p. injection at a predetermined time before the seizure induction (e.g., 30 minutes).

-

Apply the electrode solution to the corneal electrodes.

-

Gently place the corneal electrodes on the corneas of the mouse.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.

-

The primary endpoint is the protection from tonic hindlimb extension.

-

Record the results and calculate the percentage of protected animals in each treatment group.

NMDA-Induced Convulsions in Neonatal Rats

This model assesses the ability of LY233053 to specifically antagonize NMDA receptor-mediated seizures.

Materials:

-

N-methyl-D-aspartate (NMDA) solution

-

Prepared LY233053 solution

-

Observation chambers

-

Stopwatch

Protocol:

-

Administer LY233053 or vehicle (saline) to neonatal rats (e.g., postnatal day 7-14) via i.p. injection.

-

After a specified pretreatment time (e.g., 15-30 minutes), administer a convulsant dose of NMDA (e.g., 15 mg/kg, i.p.).

-

Immediately place the animal in an observation chamber.

-

Observe and record the latency to the onset of convulsive seizures and the severity of the seizures.

-

The primary endpoint is the blockade or delay in the onset of NMDA-induced convulsions.

Striatal Infusion of NMDA for Neurodegeneration Studies

This model is used to evaluate the neuroprotective effects of LY233053 against excitotoxic neuronal damage.

Materials:

-

Stereotaxic apparatus

-

Microinfusion pump

-

Hamilton syringes

-

NMDA solution

-

Prepared LY233053 solution

-

Anesthetics

Protocol:

-

Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.

-

Perform a craniotomy to expose the skull over the target brain region (striatum).

-

Using stereotaxic coordinates, lower a microinjection cannula into the striatum.

-

Administer LY233053 or vehicle systemically (e.g., i.p.) prior to, during, or after the NMDA infusion, depending on the study design (pre-treatment, co-treatment, or post-treatment).

-

Infuse a neurotoxic dose of NMDA directly into the striatum at a slow and controlled rate.

-

After the infusion, slowly retract the cannula and suture the incision.

-

Provide post-operative care and allow the animal to recover.

-

At a predetermined time point after the surgery (e.g., 7 days), sacrifice the animal and process the brain tissue for histological or neurochemical analysis to quantify the extent of neuronal damage.

-

The primary endpoint is the reduction in lesion volume or the preservation of specific neuronal markers in the striatum of LY233053-treated animals compared to vehicle-treated controls.

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of LY233053. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data for assessing the neuroprotective potential of this NMDA receptor antagonist. Researchers should always ensure that all animal procedures are performed in accordance with institutional and national guidelines for animal welfare.

Application Notes and Protocols for LY233053 in Neuroprotection Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY233053, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in neuroprotection studies specifically conducted in rat models. This document includes a summary of effective dosages, detailed experimental protocols derived from published literature, and graphical representations of experimental workflows and the compound's mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the dosage and efficacy of LY233053 in a rat model of neuroprotection against NMDA-induced excitotoxicity.

| Parameter | Value | Species | Model | Administration Route | Efficacy | Source |

| ED₅₀ | 14.5 mg/kg | Neonatal Rats | NMDA-induced convulsions | Intraperitoneal (i.p.) | Blockade of convulsions | [1][2] |

| Neuroprotection | Single or multiple doses | Rats | Striatal NMDA infusion | Intraperitoneal (i.p.) | Prevention of cholinergic and GABAergic neuronal degeneration | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments involving LY233053 for neuroprotection studies in rats, based on the available literature.

Protocol 1: Assessment of Neuroprotection against NMDA-Induced Excitotoxicity

This protocol is designed to evaluate the efficacy of LY233053 in preventing neuronal cell death caused by the excitotoxic actions of NMDA.

1. Animal Model:

-

Species: Sprague-Dawley rats (neonatal or adult, depending on the specific research question).

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Materials and Reagents:

-

LY233053 (cis-(±)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid)

-

N-methyl-D-aspartic acid (NMDA)

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic agent (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microsyringe pump

-

Histological reagents (e.g., formalin, paraffin, stains such as cresyl violet)

3. Experimental Procedure:

-

LY233053 Administration:

-

Dissolve LY233053 in sterile saline to the desired concentration.

-

Administer LY233053 via intraperitoneal (i.p.) injection. Based on published data, a starting dose of 14.5 mg/kg can be used, with dose-response studies to determine the optimal neuroprotective dose.[1][2] The compound has a reported short duration of action of 2-4 hours.[1][2]

-

For studies involving multiple doses, the frequency of administration should be determined based on the experimental design and the short half-life of the compound.

-

-

Induction of Excitotoxicity:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the desired brain region (e.g., striatum).

-

Using a microsyringe pump, infuse a solution of NMDA into the target brain region. The concentration and volume of NMDA should be optimized to induce a consistent and measurable level of neuronal damage.

-

The administration of LY233053 can be performed either before (pre-treatment) or after (post-treatment) the NMDA infusion to assess its prophylactic or therapeutic potential, respectively.

-

-

Assessment of Neuroprotection:

-

At a predetermined time point after the NMDA infusion (e.g., 24, 48, or 72 hours), euthanize the animals.

-

Perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brains and process for histological analysis.

-

Stain brain sections with a neuronal marker (e.g., cresyl violet for Nissl substance) to visualize surviving neurons.

-

Quantify the extent of neuronal loss in the NMDA-lesioned area in both vehicle-treated and LY233053-treated animals. A significant reduction in neuronal loss in the LY233053 group would indicate a neuroprotective effect.

-

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the proposed mechanism of action for LY233053 in providing neuroprotection.

References

- 1. Pharmacological characterization of LY233053: a structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid antagonist with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of LY233053: A structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid antagonist with a short duration of action (Journal Article) | OSTI.GOV [osti.gov]

Application Notes and Protocols for LY233053 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY233053 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy and neuronal damage following ischemia. Consequently, LY233053 serves as a valuable pharmacological tool for in vitro studies aimed at understanding the roles of NMDA receptors in cellular processes and for the initial screening of potential neuroprotective agents. These application notes provide detailed protocols for utilizing LY233053 in common cell culture-based assays.

Mechanism of Action